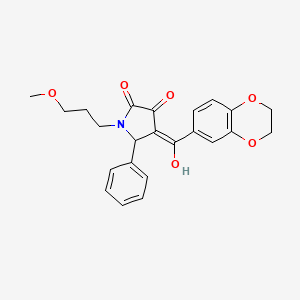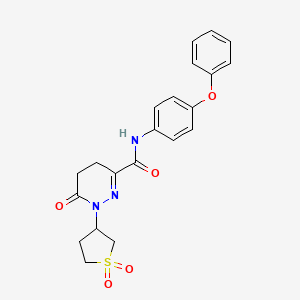![molecular formula C29H21FN2O2S B11130021 (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one](/img/structure/B11130021.png)
(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
- (2E)-1-(4-bromophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
- (2E)-1-(4-iodophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(4-fluorophenyl)-3-{4-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one lies in its fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit enhanced stability and selectivity in biological systems.
Properties
Molecular Formula |
C29H21FN2O2S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[4-[5-(4-methoxyphenyl)-3-thiophen-2-ylpyrazol-1-yl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C29H21FN2O2S/c1-34-25-15-9-21(10-16-25)27-19-26(29-3-2-18-35-29)31-32(27)24-13-4-20(5-14-24)6-17-28(33)22-7-11-23(30)12-8-22/h2-19H,1H3/b17-6+ |
InChI Key |
OHTQRSQDPBYCTQ-UBKPWBPPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)/C=C/C(=O)C4=CC=C(C=C4)F)C5=CC=CS5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129944.png)
![1-[4-(Propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129950.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(2-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11129951.png)

![benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129956.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129965.png)
![N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
![7-[(4-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11129974.png)
![5-fluoro-N-[2-(4-pyridyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11129981.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11129991.png)
![(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11129992.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129995.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11130016.png)
